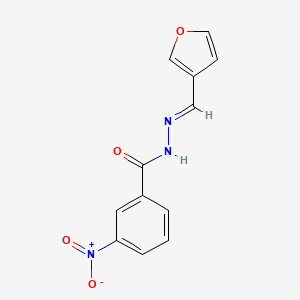![molecular formula C12H13ClN2O3 B5747063 N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide, also known as CPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various diseases. CPPC has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to inhibit the activation of Akt and mTOR, two key signaling pathways involved in cell growth and survival. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, improvement of glucose tolerance and insulin sensitivity, and reduction of inflammation. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide research, including the development of more efficient synthesis methods, the identification of the specific signaling pathways targeted by N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide, and the evaluation of its potential applications in the treatment of other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide in different experimental settings. Overall, N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
合成方法
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide can be synthesized using various methods, including the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate, followed by cyclization with cyclopropanecarbonyl chloride. Another method involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride, followed by reaction with hydrazine hydrate and cyclopropanecarbonyl chloride. Both methods result in the formation of N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide, which can be purified using column chromatography.
科学研究应用
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, and to reduce inflammation in a mouse model of colitis.
属性
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-5-10(6-4-9)18-7-11(16)14-15-12(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDLHIFZEKKWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)

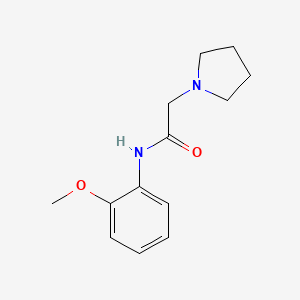
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)
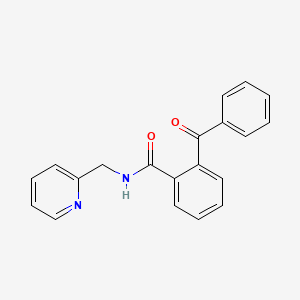
![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)
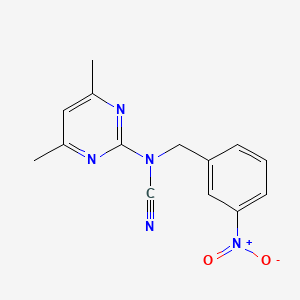

![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
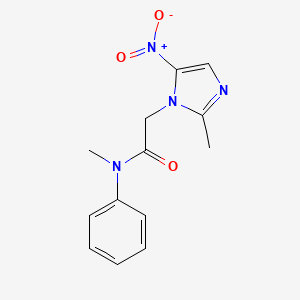
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
